2,3-Difluorobiphenyl

Overview

Description

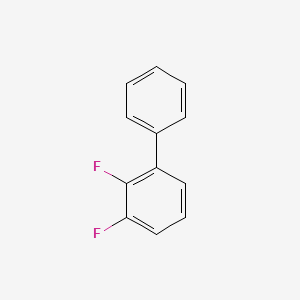

2,3-Difluorobiphenyl is an organic compound with the molecular formula C12H8F2. It belongs to the class of biphenyls, which are composed of two benzene rings connected by a single bond. The presence of fluorine atoms at the 2 and 3 positions of the biphenyl structure imparts unique chemical properties to this compound, making it of interest in various scientific and industrial applications .

Mechanism of Action

Target of Action

It’s known that fluorinated aromatic compounds like 2,3-difluorobiphenyl can interact with various proteins and enzymes

Mode of Action

It’s known that fluorinated compounds can interact with their targets in a way that changes the conformation of the target protein, affecting its function . The side chain conformation of a tyrosine residue controls the entry and exit of substrate/product during reversible reactions .

Biochemical Pathways

Fluorinated compounds can affect various metabolic pathways, including central carbon metabolism, glycolysis, the tricarboxylic acid (tca) cycle, and the pentose phosphate pathway .

Pharmacokinetics

It’s known that the adme properties of a drug are determined by its structure and can provide essential value for predicting its bioavailability .

Result of Action

It’s known that fluorinated compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

It’s known that various factors, including temperature, ph, and the presence of other compounds, can affect the action of drugs .

Biochemical Analysis

Biochemical Properties

It is known that fluorinated compounds can be catabolised via established catabolic pathways . For instance, 4-Fluorobiphenyl was principally transformed to 4-fluoro-4′-hydroxybiphenyl by the fungus Cunninghamella elegans

Cellular Effects

It is known that fluorinated compounds can have significant effects on cellular processes . For example, they can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism

Molecular Mechanism

It is known that fluorinated compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the effects of fluorinated compounds can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

It is known that the effects of fluorinated compounds can vary with different dosages . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

It is known that fluorinated compounds can be catabolised via established catabolic pathways . This could also include any effects on metabolic flux or metabolite levels

Transport and Distribution

It is known that fluorinated compounds can interact with transporters or binding proteins

Subcellular Localization

It is known that fluorinated compounds can be directed to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Difluorobiphenyl can be synthesized through several methods. One common approach involves the reaction of 3-fluorophenyl halogenated magnesium with 1,2-dihalogenethane under the catalytic action of a trivalent ferric salt. The product is then treated with an alkali or an acid to obtain high-purity this compound . Another method involves the reaction of phenylacetylene with fluorine gas, followed by hydrogenation under the action of a copper chloride catalyst .

Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for large-scale production. The use of Grignard reagents and catalytic processes ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluorobiphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated biphenyls.

Substitution: Halogen atoms in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions often use palladium or platinum catalysts.

Substitution: Nucleophilic aromatic substitution typically involves reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Hydroxylated biphenyls: Formed through oxidation.

Hydrogenated biphenyls: Resulting from reduction reactions.

Substituted biphenyls: Produced via nucleophilic aromatic substitution.

Scientific Research Applications

2,3-Difluorobiphenyl has a wide range of applications in scientific research:

Comparison with Similar Compounds

- 2,2’-Difluorobiphenyl

- 3,3’-Difluorobiphenyl

- 4,4’-Difluorobiphenyl

- 2,3,4,5,6-Pentafluorobiphenyl

Comparison: 2,3-Difluorobiphenyl is unique due to the specific positioning of fluorine atoms, which influences its chemical reactivity and physical properties. Compared to other difluorobiphenyls, it exhibits distinct behavior in terms of oxidation, reduction, and substitution reactions. Its applications in liquid crystal technology and advanced materials also set it apart from other similar compounds .

Properties

IUPAC Name |

1,2-difluoro-3-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAYNOYJLJHNSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.